S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate: is an organic compound with the molecular formula C11H17NO3S3. It is a thiosulfate ester that contains a phenoxypropyl group and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or other reduced forms.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under specific conditions.
Major Products Formed: The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis and as a precursor for the preparation of other thiosulfate compounds .
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a tool for investigating biochemical pathways involving sulfur-containing compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can donate sulfur atoms, participate in redox reactions, and modulate the activity of enzymes involved in sulfur-containing biochemical processes .
Comparison with Similar Compounds
Labetalol Hydrochloride: An antihypertensive drug with a similar structural motif but different pharmacological properties.
Thiosulfuric Acid: A sulfur donor used in various applications, including the treatment of cyanide poisoning.
Uniqueness: S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is unique due to its specific combination of a phenoxypropyl group and an aminoethyl thiosulfate moiety, which imparts distinct chemical and biological properties compared to other thiosulfate compounds .
Properties
CAS No. |
27976-26-7 |
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Molecular Formula |
C11H17NO4S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(2-sulfosulfanylethylamino)propoxybenzene |
InChI |
InChI=1S/C11H17NO4S2/c13-18(14,15)17-10-8-12-7-4-9-16-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,13,14,15) |
InChI Key |
GNNDJXZJUQHATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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